2-chloroethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one
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Overview
Description
2-chloroethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one is a compound that combines the structural features of carbamic acid and benzothiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one can be achieved through a series of chemical reactions involving the appropriate starting materials. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of catalysts such as SnP2O7 and solvents like ethanol at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloroethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-chloroethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.
Industry: Utilized as a precursor in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloroethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting key enzymes or interfering with cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with similar structural features.
2-aminobenzenethiol: A precursor used in the synthesis of benzothiazole derivatives.
Carbamic acid derivatives: Compounds with similar functional groups and reactivity.
Uniqueness
2-chloroethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one is unique due to its combined structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
199173-05-2 |
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Molecular Formula |
C13H17ClN2O3S |
Molecular Weight |
316.80 g/mol |
IUPAC Name |
2-chloroethylcarbamic acid;2-propyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C10H11NOS.C3H6ClNO2/c1-2-7-11-10(12)8-5-3-4-6-9(8)13-11;4-1-2-5-3(6)7/h3-6H,2,7H2,1H3;5H,1-2H2,(H,6,7) |
InChI Key |
UBVIFPFRMBXZLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2S1.C(CCl)NC(=O)O |
Origin of Product |
United States |
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